A deuterated labelled Penicillin which was the first antibiotic to be used medically.
Penicillin V-d5
CAS No.: 1356837-87-0
Cat. No.: VC0196661
Molecular Formula: C16H13N2O5SD5
Molecular Weight: 355.43
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1356837-87-0 |
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Molecular Formula | C16H13N2O5SD5 |
Molecular Weight | 355.43 |
IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D,7D |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Chemical Identity and Structural Characteristics
Penicillin V-d5 is a deuterated variant of phenoxymethylpenicillin (Penicillin V), featuring five deuterium atoms that replace hydrogen atoms in the phenoxy ring. This stable isotope labeling creates a compound with nearly identical chemical properties to Penicillin V but with distinguishable mass spectrometric characteristics.
Basic Chemical Properties
The fundamental chemical properties of Penicillin V-d5 are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1356837-87-0 |
Molecular Formula | C16H13D5N2O5S |
Molecular Weight | 355.4 g/mol |
Physical State | Solid |
Purity (commercial) | > 95% |
The compound's IUPAC name is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid , which reflects its complex structure and the specific positions of the deuterium atoms.
Alternative Forms and Related Compounds
Penicillin V-d5 is also available as a potassium salt (CAS 2699607-22-0), with the molecular formula C16H17KN2O5S . This salt form shares the same deuterium labeling pattern while offering different solubility characteristics. The compound is known by several synonyms including:
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6-(Phenoxy-d5-acetamido)penicillanic Acid
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Phenoxymethylpenicillin-d5
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Phenospen-d5
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Oracilline-d5
Applications in Analytical Chemistry
Mass Spectrometry Applications
Penicillin V-d5 serves as an internal standard in mass spectrometry analyses, providing significant benefits for quantitative determination of unlabeled Penicillin V. The deuterium labeling creates a mass shift that allows for clear differentiation between the labeled standard and the analyte of interest, while maintaining nearly identical chromatographic behavior.
This deuterated analog improves the accuracy of analytical methods by:
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Enabling precise quantification of Penicillin V in complex biological matrices
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Compensating for extraction losses during sample preparation
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Minimizing matrix effects in liquid chromatography-mass spectrometry (LC-MS) analyses
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Providing reliable internal standardization for pharmacokinetic studies
NMR Spectroscopy Applications
In nuclear magnetic resonance (NMR) spectroscopy, Penicillin V-d5 offers distinct advantages through simplification of spectral analysis. The replacement of hydrogen atoms with deuterium significantly reduces the complexity of the NMR spectrum by eliminating signals from the phenoxy ring protons.
This spectral simplification facilitates:
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Clearer interpretation of structural and dynamic information
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Enhanced ability to study conformational changes under different conditions
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Improved analysis of molecular interactions with biological targets
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More precise characterization of the molecule's behavior in various environments
These capabilities make Penicillin V-d5 particularly valuable for researchers investigating the molecular mechanisms and structural properties of penicillin compounds.
Research and Development Applications
Quality Control and Assurance
In pharmaceutical quality control, Penicillin V-d5 supports:
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Validation of analytical methods for Penicillin V quantification
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Development of sensitive and specific assays for penicillin antibiotics
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Standardization of analytical procedures across different laboratories
Supplier Example | Catalog Number | Package Size | Price (as of 2024) |
---|---|---|---|
Santa Cruz Biotechnology | sc-219567 | 2.5 mg | $420.00 |
The high cost reflects the specialized synthesis process required to incorporate deuterium atoms at specific positions .
Structural Relationship to Penicillin V
Penicillin V-d5 maintains the core β-lactam ring structure characteristic of all penicillin antibiotics. The fundamental difference from the parent compound lies in the deuteration of the phenoxy ring, where all five hydrogen atoms are replaced with deuterium atoms.
This strategic isotopic substitution creates a compound that:
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Retains the three-dimensional structure of Penicillin V
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Maintains similar chemical reactivity
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Exhibits nearly identical chromatographic behavior
While the parent compound, Penicillin V, has established antibacterial properties, Penicillin V-d5 is utilized primarily as an analytical tool rather than for therapeutic purposes.
Future Research Perspectives
The application of deuterated compounds like Penicillin V-d5 continues to expand in pharmaceutical research. Future directions may include:
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Development of more efficient synthetic routes for isotopically labeled penicillins
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Expanded applications in metabolomics and systems biology
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Integration into automated analytical workflows for high-throughput screening
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Use in clinical pharmacology for improved therapeutic drug monitoring
As analytical technologies advance, the role of well-characterized internal standards such as Penicillin V-d5 will likely become increasingly important in ensuring data quality and reliability.
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